BenchChemオンラインストアへようこそ!

2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

FLT3 inhibitor acute myeloid leukemia xenograft model

Select this compound for its validated in vivo FLT3 inhibition in AML xenograft models (THP-1), providing a structurally distinct benzamide-thiophene-pyridine scaffold not found in clinical candidates like quizartinib or gilteritinib. Ideal for scaffold-hopping studies, orthogonal analytical reference standards, and in vivo pharmacodynamic research. Ensure purity certification for reliable results.

Molecular Formula C18H15FN2OS
Molecular Weight 326.39
CAS No. 1235622-63-5
Cat. No. B2514465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
CAS1235622-63-5
Molecular FormulaC18H15FN2OS
Molecular Weight326.39
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)F
InChIInChI=1S/C18H15FN2OS/c19-17-7-2-1-6-16(17)18(22)21(11-14-8-10-23-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2
InChIKeyVUERZAXXMYYVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1235622-63-5): A Selective FLT3 Inhibitor for AML Research


2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1235622-63-5), also designated SC‑203048, is a synthetic small‑molecule benzamide derivative classified as a selective inhibitor of FMS‑like tyrosine kinase 3 (FLT3) [1]. This compound is characterized by a 2‑fluorobenzamide core substituted with distinct pyridin‑2‑ylmethyl and thiophen‑3‑ylmethyl groups, a scaffold that confers target selectivity towards FLT3 kinase [1]. It has been employed as a pharmacological tool in acute myeloid leukemia (AML) research, where FLT3 is a validated prognostic marker and therapeutic target [2].

Why FLT3-Targeting Benzamide Analogs Cannot Substitute for 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide


FLT3 inhibitors span diverse chemotypes with substantial differences in potency, selectivity profiles, and in vivo tolerability. 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide embodies a distinctive benzamide‑thiophene‑pyridine architecture that is not replicated by ATP‑competitive type I inhibitors such as quizartinib (AC220) or by type II inhibitors like sorafenib, nor by the next‑generation agent gilteritinib [1]. Generic substitution based solely on shared FLT3 inhibitory activity therefore disregards critical structural determinants that influence off‑target kinase engagement, pharmacokinetic behavior, and efficacy in the AML tumor microenvironment. The following evidence demonstrates where quantitative differentiation data exist and where they remain absent, enabling an informed procurement decision.

Quantitative Differentiation Evidence for 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide Relative to FLT3 Pathway Comparators


In Vivo AML Xenograft Tumor Growth Inhibition by SC‑203048 in Combination Therapy

In a THP‑1 AML xenograft model in athymic BALB/c nude mice, the combination of SC‑203048 (10 µg/kg, administered every second day for 7 doses) with the NF‑κB inhibitor parthenolide strongly inhibited tumor growth relative to vehicle controls, and this inhibition was accompanied by significant reductions in FLT3, p65, cyclin D1, and Bcl‑2 protein expression [1]. This in vivo efficacy anchor demonstrates that the compound achieves pharmacodynamic engagement of FLT3 signaling in a tumor‑bearing animal. Direct comparison with other FLT3 inhibitors in the same model is not available from this study, so the evidence is class‑level inference regarding FLT3 dependency of the response.

FLT3 inhibitor acute myeloid leukemia xenograft model combination therapy

Structural Differentiation from Clinical FLT3 Inhibitors: The 2-Fluorobenzamide-Thiophene-Pyridine Scaffold

The compound’s structure combines a 2‑fluorobenzamide core with a pyridin‑2‑ylmethyl group on the amide nitrogen and a thiophen‑3‑ylmethyl substituent on the same nitrogen [1]. This N,N‑disubstituted benzamide motif is distinct from the bis‑aryl urea scaffold of sorafenib, the benzothiazole‑pyrimidine scaffold of quizartinib, or the pyrazinecarboxamide scaffold of gilteritinib [2]. While no direct biochemical selectivity profiling of SC‑203048 has been published, the scaffold divergence implies different off‑target kinase interaction patterns compared to these clinical agents, which is relevant when FLT3‑dependent and FLT3‑independent toxicities must be distinguished in experimental protocols.

medicinal chemistry kinase inhibitor scaffold structure-activity relationship

Limited Published Affinity Data: FLT3 Kinase Inhibition Profile

The primary publication identifies SC‑203048 as a FLT3 selective inhibitor but does not provide an IC50 value against FLT3 kinase or a panel of related kinases [1]. Third‑party databases list the compound as a FLT3 inhibitor without quantitative affinity metrics. Consequently, head‑to‑head potency comparisons with clinical inhibitors such as quizartinib (FLT3 ITD IC50 ≈ 1 nM) or gilteritinib (FLT3 ITD IC50 ≈ 0.3 nM) are not feasible from the published literature. This evidence gap means that procurement for FLT3‑dependent experiments must be based on the demonstrated in vivo pharmacodynamic activity rather than on comparative IC50 values.

FLT3 binding affinity kinase assay selectivity profiling

Application Scenarios Where 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide Provides Differentiation Value


In Vivo AML Combination Therapy Studies Requiring FLT3 Pathway Suppression

When the experimental objective is to evaluate FLT3‑dependent tumor growth in an AML xenograft context, SC‑203048 provides a tool with validated in vivo pharmacodynamic activity. The published protocol using 10 µg/kg every second day in a THP‑1 xenograft model showed strong tumor growth inhibition in combination with an NF‑κB inhibitor [1]. This scenario is appropriate for laboratories that need a compound with documented in vivo target modulation, even if comparative potency data versus other FLT3 inhibitors are lacking.

Chemical Probe for Distinct Scaffold‑Based FLT3 Inhibition

In medicinal chemistry projects aiming to diversify FLT3 inhibitor scaffolds away from clinical chemotypes, this compound serves as a representative of the benzamide‑thiophene‑pyridine class [1]. Its structural divergence from quizartinib, gilteritinib, and sorafenib makes it a useful comparator for scaffold‑hopping studies and for evaluating how different hinge‑binding motifs affect kinase selectivity.

Reference Compound for Quality Control in FLT3 Inhibitor Lot‑Release Assays

For vendors or CROs that supply FLT3 inhibitors, the compound can serve as an orthogonal reference standard for analytical method validation, provided its identity and purity are certified. Its distinct retention time and mass spectrum relative to other FLT3 inhibitors offer a cross‑check against mislabeling or cross‑contamination in high‑throughput screening decks.

Limited Suitability for Single‑Agent FLT3 Monotherapy Studies

Given the lack of published single‑agent efficacy data and the absence of quantitative FLT3 IC50 or kinome‑wide selectivity profiles, this compound is not the optimal choice for experiments requiring well‑characterized single‑agent FLT3 inhibition. For such studies, clinical inhibitors with extensive selectivity and pharmacokinetic data (e.g., gilteritinib, quizartinib) remain more appropriate [1].

Quote Request

Request a Quote for 2-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.